molecular formula C11H9F2NO3 B7457924 N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide

N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide

Cat. No. B7457924
M. Wt: 241.19 g/mol
InChI Key: NIKXAIATNADLKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide, also known as DFD-01, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.

Scientific Research Applications

N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been studied for its potential applications in various scientific fields, including cancer research, drug discovery, and environmental science. In cancer research, N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been shown to inhibit the growth of cancer cells by interfering with the activity of certain enzymes. In drug discovery, N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been used as a lead compound for the development of new drugs. In environmental science, N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been studied for its potential use as a pesticide.

Mechanism of Action

N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide works by inhibiting the activity of certain enzymes, including histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). HDACs are involved in the regulation of gene expression, while LSD1 is involved in the regulation of chromatin structure. By inhibiting the activity of these enzymes, N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide can alter gene expression and chromatin structure, leading to changes in cellular function.
Biochemical and Physiological Effects
N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis (programmed cell death), and the modulation of immune function. N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has also been shown to have anti-inflammatory effects and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide is that it can be easily synthesized using a variety of methods. Another advantage is that it has been shown to have a wide range of potential applications in various scientific fields. However, one limitation of N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide is that it can be difficult to work with due to its low solubility in water.

Future Directions

There are many potential future directions for research on N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide. One area of interest is the development of N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide-based drugs for the treatment of cancer and other diseases. Another area of interest is the use of N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide as a pesticide or herbicide. Additionally, further research is needed to fully understand the mechanism of action of N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide and its potential effects on human health and the environment.
Conclusion
N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide is a chemical compound that has been shown to have a wide range of potential applications in various scientific fields. Its ability to inhibit the activity of certain enzymes makes it a promising lead compound for the development of new drugs and pesticides. Further research is needed to fully understand the mechanism of action of N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide and its potential effects on human health and the environment.

Synthesis Methods

N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide can be synthesized using a variety of methods, including the reaction of 3,4-difluoroaniline with maleic anhydride in the presence of a catalyst. Another method involves the reaction of 3,4-difluorophenol with maleic anhydride in the presence of a base. The resulting product is then converted to N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide through a series of chemical reactions.

properties

IUPAC Name

N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO3/c12-8-2-1-7(5-9(8)13)14-11(15)10-6-16-3-4-17-10/h1-2,5-6H,3-4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKXAIATNADLKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56323263
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide

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